Diphosphoribosyl-adenosine monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

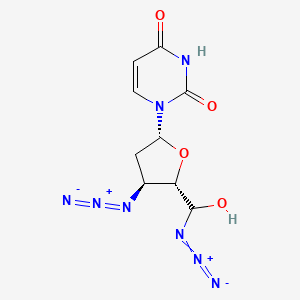

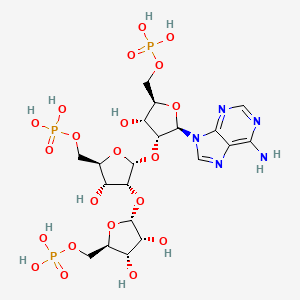

Diphosphoribosyl-adenosine monophosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular metabolism and is a key component in the synthesis of RNA and DNA. It is also essential for energy transfer within cells and acts as a signaling molecule in various biological pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphosphoribosyl-adenosine monophosphate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . These enzymes facilitate the phosphorylation of nucleosides to produce nucleotides. The reaction conditions typically include a buffered solution with appropriate pH and temperature to ensure enzyme activity.

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes due to their efficiency and specificity. These processes utilize recombinant enzymes and optimized reaction conditions to achieve high yields. The use of bioreactors allows for the controlled synthesis of the compound, ensuring consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Diphosphoribosyl-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis involves the cleavage of the phosphate ester bond, resulting in the formation of adenosine and inorganic phosphate . Phosphorylation reactions, catalyzed by kinases, add phosphate groups to the compound, converting it into higher-energy nucleotides such as adenosine diphosphate and adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in these reactions include ATP, ADP, and various kinases. The reactions typically occur in aqueous solutions with specific pH and temperature conditions to maintain enzyme activity. For example, phosphorylation reactions are often carried out in the presence of magnesium ions, which act as cofactors for the kinases .

Major Products Formed: The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and inorganic phosphate. These products play vital roles in cellular energy transfer and metabolic processes .

Wissenschaftliche Forschungsanwendungen

Diphosphoribosyl-adenosine monophosphate has numerous applications in scientific research. In chemistry, it is used as a substrate in enzymatic assays to study kinase activity and phosphorylation mechanisms . In biology, it serves as a signaling molecule that regulates various cellular processes, including energy homeostasis and signal transduction . In medicine, it is investigated for its potential therapeutic applications in treating metabolic disorders and as a biomarker for certain diseases . In industry, it is utilized in the production of nucleotide-based pharmaceuticals and as a component in diagnostic assays .

Wirkmechanismus

The mechanism of action of diphosphoribosyl-adenosine monophosphate involves its role as a substrate for kinases and its participation in phosphorylation reactions. It acts as a donor of phosphate groups, which are transferred to other molecules, thereby modulating their activity and function . The compound also interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as energy metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Diphosphoribosyl-adenosine monophosphate is similar to other nucleotides such as adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate. it is unique in its specific role in certain biochemical pathways and its ability to act as a signaling molecule . Similar compounds include inosine monophosphate, cytidine monophosphate, and guanosine monophosphate, which also participate in nucleotide metabolism and cellular processes .

Conclusion

This compound is a vital nucleotide derivative with significant roles in cellular metabolism, energy transfer, and signal transduction. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in various fields, including chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its unique contributions to biochemical processes.

Eigenschaften

CAS-Nummer |

70028-80-7 |

|---|---|

Molekularformel |

C20H32N5O21P3 |

Molekulargewicht |

771.4 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C20H32N5O21P3/c21-16-9-17(23-4-22-16)25(5-24-9)18-14(11(27)7(42-18)2-40-48(33,34)35)45-20-15(12(28)8(44-20)3-41-49(36,37)38)46-19-13(29)10(26)6(43-19)1-39-47(30,31)32/h4-8,10-15,18-20,26-29H,1-3H2,(H2,21,22,23)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/t6-,7-,8-,10-,11-,12-,13-,14-,15-,18-,19-,20-/m1/s1 |

InChI-Schlüssel |

HABJYFWBXSWFJZ-GQVRRBAGSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O[C@@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)OC5C(C(C(O5)COP(=O)(O)O)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.